1-[(4-methylbenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of (4-Methylphenyl)methanesulfonyl chloride with N-phenylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
(4-Methylphenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.
N-phenylpiperidine-4-carboxamide: Another precursor used in the synthesis.
Sulfone derivatives: Compounds with similar sulfonyl groups but different substituents.
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-16-7-9-17(10-8-16)15-26(24,25)22-13-11-18(12-14-22)20(23)21-19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,21,23) |
InChI Key |
DSEVPFHIPTVYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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